Mannuronic acid

Catalog No.
S526408
CAS No.
6906-37-2
M.F
C6H10O7
M. Wt
194.14 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mannuronic acid

CAS Number

6906-37-2

Product Name

Mannuronic acid

IUPAC Name

(2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3-,4-,6?/m0/s1

InChI Key

AEMOLEFTQBMNLQ-VANFPWTGSA-N

SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Solubility

Soluble in DMSO

Synonyms

beta-D-mannuronic acid, M2000 mannuronic acid, mannuronic acid, mannuronic acid, (beta-D)-isomer, mannuronic acid, (D)-isomer, mannuronic acid, (L)-isomer

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Isomeric SMILES

[C@@H]1([C@@H]([C@H](OC([C@H]1O)O)C(=O)O)O)O

Description

The exact mass of the compound D-Mannuronic Acid is 194.0427 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Uronic Acids - Hexuronic Acids - Supplementary Records. It belongs to the ontological category of D-mannonic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mannuronic acid is a uronic acid derived from D-mannose, characterized by its carboxylic acid functional group. It is a key component of alginate, a biopolymer produced by brown algae and certain bacteria. Mannuronic acid exists in two stereoisomeric forms, namely D-mannuronic acid and L-guluronic acid, which differ in the configuration at the C-5 position. This compound plays a significant role in various biological processes and is notable for its gel-forming ability in the presence of divalent cations, which is pivotal for its applications in food and pharmaceutical industries.

, primarily involving esterification and glycosylation. For instance:

  • Esterification: Mannuronic acid can react with alcohols to form esters, which can be utilized to modify its properties for various applications. The synthesis of β-D-mannuronic acid esters has been reported using thiomannuronic acid esters as intermediates .
  • Glycosylation: Mannuronic acid can serve as a donor in glycosylation reactions, leading to the formation of oligosaccharides. Methods have been developed to achieve stereoselective synthesis of glycosides from mannuronic acid donors by employing specific protecting groups .

Mannuronic acid exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown potential antimicrobial effects against certain bacteria, making it valuable in medical applications.
  • Biocompatibility: As a natural polymer component, mannuronic acid is biocompatible and biodegradable, which enhances its suitability for drug delivery systems and tissue engineering.
  • Cellular Interactions: Mannuronic acid influences cell adhesion and proliferation, particularly in the context of wound healing and tissue regeneration.

Several methods have been developed for the synthesis of mannuronic acid:

  • Oxidation of D-Mannose: Mannuronic acid can be synthesized through the oxidation of D-mannose using reagents like sodium periodate or TEMPO/BAIB systems .
  • Enzymatic Synthesis: Enzymes such as mannuronan C5-epimerase can convert guluronic acid to mannuronic acid in alginate biosynthesis pathways.
  • Chemical Synthesis: A versatile approach involves the use of specific protecting groups on mannuronic acid donors to control stereochemistry during glycosylation reactions .

Mannuronic acid has diverse applications across various fields:

  • Food Industry: It is used as a thickening agent and stabilizer due to its gel-forming properties when combined with calcium ions.
  • Pharmaceuticals: Its biocompatibility makes it suitable for drug delivery systems and as a scaffold material in tissue engineering.
  • Cosmetics: Mannuronic acid is incorporated into cosmetic formulations for its moisturizing properties.

Research on mannuronic acid interactions primarily focuses on its binding with divalent cations (like calcium) that facilitate gel formation. Studies have shown that the ratio of mannuronic to guluronic acids in alginate affects the gel's mechanical properties and stability. Additionally, interactions with various proteins and enzymes have been explored to understand its biological roles better.

Mannuronic acid shares similarities with other uronic acids but has unique characteristics that distinguish it:

Compound NameStructure TypeKey Features
Guluronic AcidUronic AcidEpimer of mannuronic acid; forms gels with different properties.
Glucuronic AcidUronic AcidFound in connective tissues; important for detoxification processes.
D-GlucoseMonosaccharidePrecursor for mannuronic acid; lacks carboxylic group.
D-MannoseMonosaccharidePrecursor; structurally similar but does not possess carboxylic functionality.

Mannuronic acid's unique ability to form stable gels with divalent cations distinguishes it from other uronic acids, making it particularly valuable in industrial applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.3

Exact Mass

194.0427

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

D-mannuronic acid
D-mannuronate
D-mannopyranuronic acid

Dates

Modify: 2024-02-18
1: Vojdanian M, Ahmadi H, Jamshidi AR, Mahmoudi M, Gharibdoost F, Barati A, Mirshafiey A. The anti-migraine effects of M2000 (β-D-mannuronic acid) on a patient with rheumatoid arthritis; as a case report. Curr Clin Pharmacol. 2017 Jun 4. doi: 10.2174/1574884712666170605101845. [Epub ahead of print] PubMed PMID: 28578645.
2: Sanka I, Suyono EA, Alam P. The effects of diatom pore-size on the structures and extensibilities of single mucilage molecules. Carbohydr Res. 2017 May 26;448:35-42. doi: 10.1016/j.carres.2017.05.014. [Epub ahead of print] PubMed PMID: 28578200.
3: Barati A, Jamshidi AR, Ahmadi H, Aghazadeh Z, Mirshafiey A. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients. Drug Des Devel Ther. 2017 Mar 30;11:1027-1033. doi: 10.2147/DDDT.S129419. eCollection 2017. PubMed PMID: 28408801; PubMed Central PMCID: PMC5384716.
4: Stewart MB, Myat DT, Kuiper M, Manning RJ, Gray SR, Orbell JD. A structural basis for the amphiphilic character of alginates - Implications for membrane fouling. Carbohydr Polym. 2017 May 15;164:162-169. doi: 10.1016/j.carbpol.2017.01.072. Epub 2017 Jan 22. PubMed PMID: 28325313.
5: Ahmadi H, Jamshidi AR, Mahmoudi M, Cuzzocrea S, Fattahi MJ, Barati A, Rehm BH, Matsou H, Mirshafiey A. The potent inhibitory effect of β-D-mannuronic acid (M2000) as a novel NSAID with immunosuppressive property on anti-cyclic citrullinated peptide antibodies, rheumatoid factor and anti-dsDNA antibodies in patients with rheumatoid arthritis. Curr Drug Discov Technol. 2017 Mar 21. doi: 10.2174/1570163814666170321113059. [Epub ahead of print] PubMed PMID: 28325148.
6: Jahromi SSM, Jamshidi MM, Farazmand A, Aghazadeh Z, Yousefi M, Mirshafiey A. Pharmacological effects of β-d-mannuronic acid (M2000) on miR-146a, IRAK1, TRAF6 and NF-κB gene expression, as target molecules in inflammatory reactions. Pharmacol Rep. 2017 Jun;69(3):479-484. doi: 10.1016/j.pharep.2017.01.021. Epub 2017 Jan 24. PubMed PMID: 28324845.
7: Hosseini F, Hassannia H, Mahdian-Shakib A, Jadidi-Niaragh F, Enderami SE, Fattahi M, Anissian A, Mirshafiey A, Kokhaei P. Targeting of crosstalk between tumor and tumor microenvironment by β-D mannuronic acid (M2000) in murine breast cancer model. Cancer Med. 2017 Mar;6(3):640-650. doi: 10.1002/cam4.1013. Epub 2017 Feb 17. PubMed PMID: 28211615; PubMed Central PMCID: PMC5345625.
8: Hosseini S, Abdollahi M, Azizi G, Fattahi MJ, Rastkari N, Zavareh FT, Aghazadeh Z, Mirshafiey A. Anti-aging effects of M2000 (β-D-mannuronic acid) as a novel immunosuppressive drug on the enzymatic and non-enzymatic oxidative stress parameters in an experimental model. J Basic Clin Physiol Pharmacol. 2017 Feb 16. pii: /j/jbcpp.ahead-of-print/jbcpp-2016-0092/jbcpp-2016-0092.xml. doi: 10.1515/jbcpp-2016-0092. [Epub ahead of print] PubMed PMID: 28207414.
9: Athari Nik Azm S, Vafa M, Sharifzadeh M, Safa M, Barati A, Mirshafiey A. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer's Disease. Am J Alzheimers Dis Other Demen. 2017 Feb;32(1):12-21. doi: 10.1177/1533317516678086. Epub 2016 Dec 19. PubMed PMID: 28100077.
10: Qin HM, Miyakawa T, Inoue A, Nishiyama R, Nakamura A, Asano A, Sawano Y, Ojima T, Tanokura M. Structure and Polymannuronate Specificity of a Eukaryotic Member of Polysaccharide Lyase Family 14. J Biol Chem. 2017 Feb 10;292(6):2182-2190. doi: 10.1074/jbc.M116.749929. Epub 2016 Dec 23. PubMed PMID: 28011642; PubMed Central PMCID: PMC5313092.
11: Fawzy MA, Gomaa M, Hifney AF, Abdel-Gawad KM. Optimization of alginate alkaline extraction technology from Sargassum latifolium and its potential antioxidant and emulsifying properties. Carbohydr Polym. 2017 Feb 10;157:1903-1912. doi: 10.1016/j.carbpol.2016.11.077. Epub 2016 Nov 28. PubMed PMID: 27987910.
12: Aletaha S, Haddad L, Roozbehkia M, Bigdeli R, Asgary V, Mahmoudi M, Mirshafiey A. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway. Scand J Immunol. 2017 Feb;85(2):122-129. doi: 10.1111/sji.12519. PubMed PMID: 27943385.
13: Tabrizian N, Fard NA, Farazmand A, Eftekhari R, Zavareh FT, Mirshafiey A. The Biology of β-D-mannuronic acid (M2000) on Human Dendritic Cell Based on MicroRNA-155 and MicroRNA-221. Curr Drug Discov Technol. 2016 Nov 23. [Epub ahead of print] PubMed PMID: 27890012.
14: Fard NA, Tabrizian N, Mirzaei R, Motamed N, Zavareh FT, Mirshafiey A. The Safety Property of β-D-Mannuronic Acid (M2000) as a Novel Immunosuppressive Agent on Differentiation, Maturation and Function of Human Dendritic Cells. Curr Drug Discov Technol. 2016;13(3):164-169. PubMed PMID: 27335103.
15: Fischl R, Bertelsen K, Gaillard F, Coelho S, Michel G, Klinger M, Boyen C, Czjzek M, Hervé C. The cell-wall active mannuronan C5-epimerases in the model brown alga Ectocarpus: From gene context to recombinant protein. Glycobiology. 2016 Sep;26(9):973-983. Epub 2016 Mar 29. PubMed PMID: 27026155.
16: Khavari A, Löfroth JE, Bergenholtz J, Nydén M. On the percolation of alginate/calcium systems at low concentrations. Carbohydr Polym. 2016 Feb 10;137:480-7. doi: 10.1016/j.carbpol.2015.11.019. Epub 2015 Nov 10. PubMed PMID: 26686154.
17: Fattahi MJ, Abdollahi M, Agha Mohammadi A, Rastkari N, Khorasani R, Ahmadi H, Tofighi Zavareh F, Sedaghat R, Tabrizian N, Mirshafiey A. Preclinical assessment of β-d-mannuronic acid (M2000) as a non-steroidal anti-inflammatory drug. Immunopharmacol Immunotoxicol. 2015;37(6):535-40. doi: 10.3109/08923973.2015.1113296. PubMed PMID: 26584020.
18: Meng S, Winters H, Liu Y. Ultrafiltration behaviors of alginate blocks at various calcium concentrations. Water Res. 2015 Oct 15;83:248-57. doi: 10.1016/j.watres.2015.06.008. Epub 2015 Jun 9. PubMed PMID: 26164659.
19: Ertesvåg H. Alginate-modifying enzymes: biological roles and biotechnological uses. Front Microbiol. 2015 May 27;6:523. doi: 10.3389/fmicb.2015.00523. eCollection 2015. Review. PubMed PMID: 26074905; PubMed Central PMCID: PMC4444821.
20: Zhang Q, van Rijssel ER, Walvoort MT, Overkleeft HS, van der Marel GA, Codée JD. Acceptor reactivity in the total synthesis of alginate fragments containing α-L-guluronic acid and β-D-mannuronic acid. Angew Chem Int Ed Engl. 2015 Jun 22;54(26):7670-3. doi: 10.1002/anie.201502581. Epub 2015 May 8. PubMed PMID: 25960101.

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